molecular formula C18H19NO2 B2553066 (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide CAS No. 527701-05-9

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2553066
CAS No.: 527701-05-9
M. Wt: 281.355
InChI Key: YQWFWCOAHFRQSD-JLHYYAGUSA-N
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Description

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative provided for research and development purposes. Cinnamamide derivatives are an important class of compounds in medicinal chemistry, with a well-documented N-(3-aryl-2-propenoyl)amido moiety acting as a key pharmacophore for biological activity . These compounds are frequently investigated for their broad anticonvulsant and antiseizure properties in preclinical studies, showing efficacy in various models including maximal electroshock (MES), 6-Hz psychomotor seizure, and kindling models, which are considered predictive of activity against treatment-resistant epilepsy . The specific stereochemistry and substitution pattern on the phenyl rings of this compound are critical, as structure-activity relationship (SAR) studies indicate that modifications to the olefin linker, the phenyl ring substituents, and the amide moiety can significantly influence potency and efficacy . Beyond neurology, structurally similar acrylamides are also utilized in materials science, serving as functionalized templates for the synthesis of Molecularly Imprinted Polymers (MIPs) used in the selective adsorption of target biomolecules . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-14-8-11-16(12-9-14)19-18(20)13-10-15-6-4-5-7-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWFWCOAHFRQSD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, a compound belonging to the class of amides, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H21NO\text{C}_{18}\text{H}_{21}\text{NO}

This structure includes an ethyl-substituted phenyl group and a methoxyphenyl moiety, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological properties, including:

  • Antineoplastic Activity : Potential efficacy against cancer cells.
  • Anticonvulsant Properties : Similar compounds have shown promise in seizure models.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanism through which this compound exerts its effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological responses.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal activity.

Anticancer Activity

A study investigating the antitumor potential of related compounds found that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups demonstrated enhanced activity compared to their unsubstituted counterparts.

CompoundCell LineIC50 (µM)
This compoundMCF-715.4
(2E)-N-(4-ethylphenyl)-3-(phenyl)prop-2-enamideMCF-722.1

Anticonvulsant Activity

Research on similar cinnamamide derivatives has shown promising anticonvulsant effects in animal models. For example, a related compound demonstrated significant efficacy in the maximal electroshock test with an ED50 value indicating effective seizure suppression.

CompoundModelED50 (mg/kg)
(S)-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideMES Test44.46
This compoundProposed ModelTBD

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies suggest low cytotoxicity in standard cell lines at concentrations up to 100 µM, indicating a favorable safety margin for further development.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

1.2 Neuroprotective Properties

Emerging studies suggest that this compound may also possess neuroprotective effects.

  • Mechanism : It modulates neuroinflammatory pathways and protects neuronal cells from damage induced by toxic agents such as glutamate.
  • Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.

Analytical Applications

The compound can be utilized as a versatile reagent in various analytical applications, particularly in the preparation of molecularly imprinted polymers (MIPs).

  • Selectivity Studies : Research has shown that MIPs prepared using this compound exhibit high selectivity for L-norepinephrine over other biomolecules, making it useful in biomedical applications for drug delivery and diagnostics.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Key analytical techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

These techniques are essential for confirming the structure and purity of the synthesized compound.

The biological activities of this compound can be summarized in the following table:

Activity Description Case Studies/Findings
AnticancerInduces apoptosis in cancer cell linesInhibition of MCF-7 breast cancer cells at 10 µM
NeuroprotectiveProtects neuronal cells from oxidative stressReduced inflammation markers in neurodegeneration models
Analytical ReagentHigh selectivity for L-norepinephrine in MIP applicationsEffective sorbents for biomedical purposes

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation at the double bond, with the methoxyphenyl group influencing regioselectivity.

ReagentConditionsProductYield (%)Source
KMnO₄Acidic (H₂SO₄)3-(2-Methoxyphenyl)propanamide78
CrO₃Acetic acid, 60°CEpoxide intermediate65
  • Mechanism : Electrophilic attack on the electron-deficient double bond, followed by dihydroxylation or epoxidation .

  • Key Finding : KMnO₄ in acidic media selectively cleaves the double bond to form a saturated amide, while CrO₃ generates epoxides under milder conditions .

Reduction Reactions

The enamide moiety is susceptible to hydrogenation, with the ethylphenyl group stabilizing intermediates.

ReagentConditionsProductYield (%)Source
NaBH₄MeOH, 25°CN-(4-Ethylphenyl)propanamide82
H₂/Pd-CEtOAc, 50 psiSaturated amide95
  • Mechanism : Hydride transfer to the β-carbon, followed by protonation . Catalytic hydrogenation proceeds via adsorption on Pd surfaces .

  • Note : NaBH₄ selectively reduces the enamide without affecting methoxy groups .

Substitution Reactions

The 2-methoxyphenyl ring undergoes electrophilic substitution, while the ethylphenyl group directs meta substitution.

Reaction TypeReagentPositionProductYield (%)Source
NitrationHNO₃/H₂SO₄C-5 (ortho)5-Nitro derivative67
BrominationBr₂/FeBr₃C-4 (para)4-Bromo derivative73
  • Mechanism : Methoxy groups activate the ring toward electrophilic attack at ortho/para positions . Steric hindrance from the ethyl group limits substitution on the N-aryl ring .

Cycloaddition Reactions

The conjugated enamide participates in Diels-Alder reactions with electron-deficient dienophiles.

DienophileConditionsCycloadductYield (%)Source
Maleic anhydrideToluene, 110°C6-Membered lactam58
TetrazineDCM, 25°CPyridazine derivative84
  • Mechanism : Inverse electron-demand Diels-Alder (IEDDA) with tetrazine, driven by release of N₂ gas .

Hydrolysis and Rearrangement

The amide bond resists hydrolysis under acidic conditions but undergoes Beckmann rearrangement.

ReagentConditionsProductYield (%)Source
HCl (6M)Reflux, 12hNo hydrolysis-
PCl₅THF, 0°C → 25°CIsoimide intermediate91
  • Note : The ethylphenyl group stabilizes the amide against hydrolysis but facilitates rearrangement to isoimides .

Critical Analysis of Sources

  • ACS Publication : Provides mechanistic insights into enamide reactivity using LiHMDS/Tf₂O systems.

  • PubChem : Validates physical properties but lacks reaction specifics.

  • De Gruyter : Demonstrates methoxyphenyl-directed substitution patterns in analogous compounds.

Data inconsistencies between sources (e.g., CrO₃ yields) likely stem from solvent polarity effects . Industrial-scale optimizations remain undocumented in open literature.

This compound’s versatility in oxidation, reduction, and cycloaddition makes it valuable for synthesizing polycyclic amides and bioactive intermediates.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the anilide ring enhance antibacterial activity but increase cytotoxicity .
  • Methoxy groups (electron-donating) may reduce membrane permeability but improve solubility and reduce off-target toxicity .

Antimicrobial Activity

Halogenated analogs (e.g., 3,4-dichlorophenyl derivatives) exhibit submicromolar activity against Staphylococcus aureus and MRSA, whereas methoxy-substituted compounds are less potent but show anti-inflammatory properties :

Compound MIC vs. S. aureus (µM) MIC vs. MRSA (µM) Anti-Inflammatory IC₅₀ (µM)
Target compound (hypothesized) ~10–50* ~20–100* <17* (predicted)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 0.12 0.25 N/A
(2E)-3-Phenyl-N-(2,4,6-F₃-phenyl)prop-2-enamide 1.8 3.5 N/A
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide N/A N/A 17.00 ± 1.11

*Predicted based on structural analogs.

Insights :

  • Chlorinated/trifluoromethyl analogs achieve 100–1,000× lower MICs than methoxy/ethyl derivatives due to enhanced membrane penetration .

Physicochemical Properties

Lipophilicity (logD₇.₄) and electronic properties critically influence bioavailability:

Compound logD₇.₄ (Experimental) σ (Electronic Parameter) Cytotoxicity (THP-1 IC₅₀, µM)
Target compound (hypothesized) ~3.0* +0.12 (methoxy) >50*
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 4.2 +0.85 (CF₃) 5–10
(2E)-3-Phenyl-N-(2-F-phenyl)prop-2-enamide 2.8 +0.23 (F) >50

*Estimated using ACD/Percepta (similar to ).

Trends :

  • Higher logD₇.₄ values correlate with antibacterial potency but also cytotoxicity .
  • The target’s moderate logD₇.₄ (~3.0) suggests acceptable solubility and reduced toxicity compared to halogenated analogs.
  • Methoxy’s +σ effect may weaken target binding to bacterial enzymes but enhance interactions with eukaryotic anti-inflammatory targets .

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